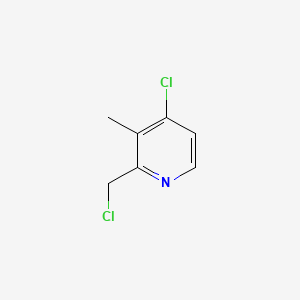
4-Chloro-2-(chloromethyl)-3-methylpyridine
Overview
Description
Chemical compounds with the pyridine structure are often used in the field of chemistry due to their stability and versatility . Pyridines are aromatic, meaning they have a ring of atoms that share electrons, making them relatively stable. The chloromethyl group (-CH2Cl) is a common functional group in organic chemistry, often used as a building block in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound like 4-Chloro-2-(chloromethyl)-3-methylpyridine would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving chloromethylated pyridines can be quite diverse, depending on the other reactants and conditions. They might undergo substitution reactions, where the chloromethyl group is replaced by another group, or they might participate in coupling reactions to form larger molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Chloro-2-(chloromethyl)-3-methylpyridine would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its atoms .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
4-Chloro-2-(chloromethyl)-3-methylpyridine is utilized in the synthesis of various pharmaceutical intermediates. For example, it has been used in the preparation of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through successive chlorination and condensation processes, achieving an overall yield of about 62% (Shen Li, 2012). Additionally, it has been employed in the synthesis of 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, demonstrating significant biological activity in pest control applications, with a synthesis yield of 92.3% (陈向莹 et al., 2016).
Agrochemical Research
In agrochemical research, derivatives of 4-Chloro-2-(chloromethyl)-3-methylpyridine have been discussed for their potential applications as intermediates in the synthesis of pesticides. The synthesis routes of various 3-methylpyridine derivatives, including 2-chloro-5-chloromethylpyridine, have been explored for their application in the development of nicotine pesticides (Yang Yi, 2005).
Chemical Synthesis and Purification Techniques
The compound is also significant in studies focused on chemical synthesis and purification techniques. Research on the separate and purify 2-chloro-5-trichloromethylpyridine, an important intermediate for medicines and pesticides, showcases the application of extraction, distillation, and column chromatography methods, achieving product purity surpassing 99% (Su Li, 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving nucleophilic aromatic substitution . This process typically involves the replacement of a substituent in an aromatic ring by a nucleophile .
Biochemical Pathways
, related compounds have been shown to influence various pathways. For instance, certain chlorinated nitrophenols have been reported to degrade via the 1,2,4-benzenetriol pathway in some bacterial species .
Pharmacokinetics
A related compound, 4-chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, has been quantified in rabbit serum using high-performance liquid chromatography (hplc), suggesting potential bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(chloromethyl)-3-methylpyridine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
The future directions for research on a compound like 4-Chloro-2-(chloromethyl)-3-methylpyridine would likely depend on its potential applications. For example, if it shows promise as a building block for synthesizing pharmaceuticals, research might focus on optimizing its synthesis and exploring its reactivity .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFKURTVOBEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467722 | |
| Record name | Pyridine, 4-chloro-2-(chloromethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-3-methylpyridine | |
CAS RN |
168167-48-4 | |
| Record name | Pyridine, 4-chloro-2-(chloromethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate](/img/structure/B3048329.png)

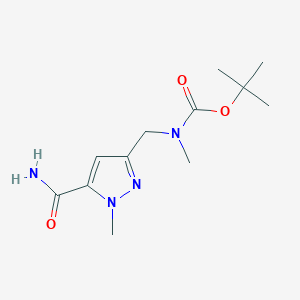
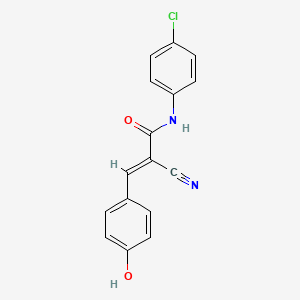
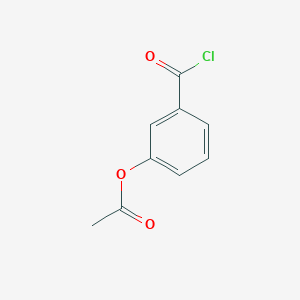
![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3048340.png)

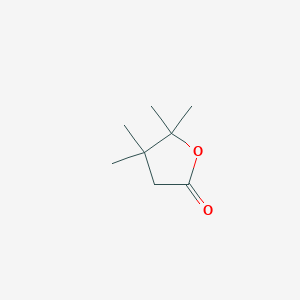





![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)